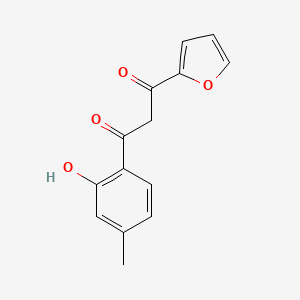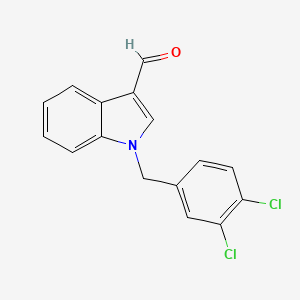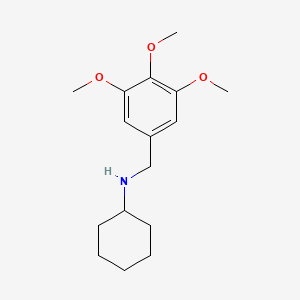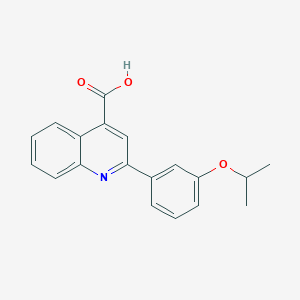
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is an organic compound with the chemical formula C12H15N3. It is a derivative of nicotinonitrile, characterized by the presence of a pyrrolidine ring attached to the nicotinonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 4,6-dimethyl-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and nitrile group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 3-Cyano-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine
- 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Uniqueness
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The presence of both methyl groups and the pyrrolidine ring enhances its chemical stability and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOVFIBBQKZDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358398 |
Source


|
| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693254-24-9 |
Source


|
| Record name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)



